molecular formula C13H12N4O4S2 B13873876 Methyl 7-(1-methylpyrazol-3-yl)-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate

Methyl 7-(1-methylpyrazol-3-yl)-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate

Cat. No.: B13873876
M. Wt: 352.4 g/mol
InChI Key: IBWANUNWJFPPSS-UHFFFAOYSA-N
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Description

Methyl 7-(1-methylpyrazol-3-yl)-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate is a complex heterocyclic compound that has garnered interest in various fields of scientific research

Properties

Molecular Formula

C13H12N4O4S2

Molecular Weight

352.4 g/mol

IUPAC Name

methyl 7-(1-methylpyrazol-3-yl)-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate

InChI

InChI=1S/C13H12N4O4S2/c1-17-5-4-7(16-17)9-10-8(22-11(9)12(18)21-2)6-14-13(15-10)23(3,19)20/h4-6H,1-3H3

InChI Key

IBWANUNWJFPPSS-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC(=N1)C2=C(SC3=CN=C(N=C32)S(=O)(=O)C)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 7-(1-methylpyrazol-3-yl)-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate typically involves multi-step reactions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 7-(1-methylpyrazol-3-yl)-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups like amines or thiols .

Mechanism of Action

The mechanism of action of Methyl 7-(1-methylpyrazol-3-yl)-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate involves its interaction with molecular targets such as CDK2/cyclin A2. The compound inhibits the activity of CDK2, leading to cell cycle arrest and apoptosis in cancer cells . The molecular pathways involved include the alteration of cell cycle progression and induction of apoptosis through the inhibition of key regulatory proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 7-(1-methylpyrazol-3-yl)-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate is unique due to its specific combination of functional groups and heterocyclic rings, which confer distinct chemical and biological properties. Its ability to inhibit CDK2 selectively makes it a promising candidate for targeted cancer therapy .

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